N'-butyrylbutanohydrazide

Beschreibung

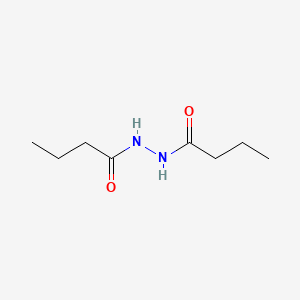

Structure

3D Structure

Eigenschaften

IUPAC Name |

N'-butanoylbutanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-3-5-7(11)9-10-8(12)6-4-2/h3-6H2,1-2H3,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGWZHXCNJWCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NNC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285824 | |

| Record name | n'-butyrylbutanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4853-66-1 | |

| Record name | NSC42946 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n'-butyrylbutanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of N'-Butyrylbutanohydrazide: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed and scientifically grounded protocol for the synthesis of N'-butyrylbutanohydrazide, also known as 1,2-dibutanoylhydrazine. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind procedural choices, and offers insights gleaned from established laboratory practices. The protocols described herein are designed to be self-validating, ensuring reliability and reproducibility for professionals in chemical research and drug development.

Introduction and Theoretical Foundations

N'-butyrylbutanohydrazide is a symmetrical diacylhydrazine. Molecules in this class are of significant interest due to their roles as versatile intermediates in organic synthesis, their potential applications in medicinal chemistry, and their use in the development of novel materials. The synthesis of symmetrical hydrazides is most directly achieved through the diacylation of hydrazine.

The core of this protocol is the nucleophilic acyl substitution reaction between butyric anhydride and hydrazine hydrate. This method is often preferred for synthesizing symmetrical diacylhydrazines due to its efficiency and the high reactivity of the anhydride, which readily drives the reaction to completion, often leading to the desired di-substituted product.[1]

The Reaction Mechanism

The synthesis proceeds via a two-step nucleophilic acyl substitution.

-

First Acylation: A lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule performs a nucleophilic attack on one of the electrophilic carbonyl carbons of butyric anhydride. This forms a tetrahedral intermediate.

-

Intermediate Collapse & Second Acylation: The intermediate collapses, expelling a butyrate anion as a leaving group to form the mono-acylated intermediate, N-butyrylhydrazine (butanohydrazide). This intermediate is still nucleophilic and rapidly undergoes a second acylation with another molecule of butyric anhydride (or, in this case, the second acyl group of the same molecule is attacked by the other nitrogen), following the same mechanistic pathway to yield the final N'-butyrylbutanohydrazide product.

Due to the high reactivity of anhydrides, stopping the reaction at the mono-acylated stage can be challenging, making this an ideal route for the target symmetrical diacyl product.[1]

Caption: Fig. 1: Reaction Mechanism for N'-Butyrylbutanohydrazide Synthesis

Materials and Methods

Reagent & Material Specifications

Proper reagent selection and preparation are critical for the success and reproducibility of the synthesis. The following table summarizes the key reagents.

| Reagent | Chemical Formula | CAS Number | Molar Mass ( g/mol ) | Key Properties |

| Butyric Anhydride | C₈H₁₄O₃ | 106-31-0 | 158.197 | Corrosive, water-sensitive, combustible liquid[2][3] |

| Hydrazine Hydrate (~64%) | H₆N₂O | 7803-57-8 | 50.06 | Toxic, corrosive, suspected carcinogen[4] |

| Ethanol (Absolute) | C₂H₅OH | 64-17-5 | 46.07 | Flammable, used as reaction solvent |

| Deionized Water | H₂O | 7732-18-5 | 18.015 | Used for work-up and recrystallization |

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Dropping funnel

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

-

Melting point apparatus

Detailed Experimental Protocol

This protocol is based on established methods for hydrazide synthesis via hydrazinolysis of acyl precursors.[4][5]

Synthesis Workflow

The overall experimental process is outlined in the following workflow diagram.

Caption: Fig. 2: Experimental Workflow

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve hydrazine hydrate (0.05 mol) in 50 mL of absolute ethanol.

-

Reagent Addition: Cool the flask in an ice-water bath. Place butyric anhydride (0.105 mol, a slight excess to ensure di-substitution) into a dropping funnel. Add the butyric anhydride dropwise to the stirred hydrazine solution over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10-15 °C. The formation of a precipitate may be observed.

-

Reflux: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux (approximately 75-80 °C) and maintain for 3-5 hours.[5]

-

Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.[4]

-

Isolation: After the reaction is complete (as indicated by TLC), cool the flask to room temperature and then further in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold deionized water to remove any unreacted hydrazine hydrate and butyric acid salts.

-

Purification: Purify the crude N'-butyrylbutanohydrazide by recrystallization. A suitable solvent system is typically an ethanol-water mixture. Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to yield purified crystals.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Safety, Characterization, and Data

Critical Safety Precautions

-

Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. It can be absorbed through the skin.[4] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Butyric Anhydride: This compound is corrosive and reacts with water, potentially violently if heated, to form butyric acid.[2] It should be handled with care, avoiding contact with skin and eyes, and protected from moisture.[3]

-

General: The reflux procedure should be conducted with appropriate care to prevent solvent ignition. Ensure all joints are properly sealed.

Product Characterization

To confirm the identity and purity of the synthesized N'-butyrylbutanohydrazide, the following analytical techniques are recommended:

-

Melting Point (MP): A sharp melting point range is indicative of high purity.

-

Spectroscopy:

-

FTIR: Look for characteristic N-H stretching bands (around 3200-3300 cm⁻¹), C=O (amide I) stretching (around 1640-1680 cm⁻¹), and N-H bending (amide II) bands (around 1520-1550 cm⁻¹).

-

¹H and ¹³C NMR: The spectra should be consistent with the symmetrical structure of the molecule, showing characteristic peaks for the butyryl chain protons and carbons.

-

-

Elemental Analysis: The experimentally determined percentages of C, H, N, and O should correspond to the calculated theoretical values.[1]

Expected Results

The following table summarizes the expected quantitative data for the synthesis.

| Parameter | Expected Value |

| Product | N'-Butyrylbutanohydrazide |

| CAS Number | 4853-66-1[6] |

| Molecular Formula | C₈H₁₆N₂O₂ |

| Molar Mass | 172.23 g/mol |

| Appearance | White to off-white crystalline solid |

| Theoretical Yield | ~8.61 g (based on 0.05 mol hydrazine) |

| Expected Yield | 75-90% |

| Melting Point | Literature values may vary; determine experimentally. |

Conclusion

This guide presents a robust and reliable protocol for the synthesis of N'-butyrylbutanohydrazide via the reaction of butyric anhydride with hydrazine hydrate. By understanding the mechanistic principles and adhering to the detailed experimental and safety procedures, researchers can confidently produce this valuable chemical intermediate. The emphasis on procedural rationale and thorough characterization ensures that the final product is of high purity, suitable for subsequent applications in research and development.

References

-

Krishikosh. (n.d.). Development and assessment of green synthesis of hydrazides. Retrieved from [Link]1]

-

Al-Ghorbani, M., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia, 69(2), 481-489. Retrieved from [Link]5]

-

Bersworth, F. C. (1974). U.S. Patent No. 3,787,482. Washington, DC: U.S. Patent and Trademark Office. Retrieved from ]

-

ResearchGate. (2024). How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part...). Retrieved from [Link]4]

-

Wang, Y., et al. (2013). CN Patent No. 103408454A. Retrieved from ]

-

Wikipedia. (n.d.). Butyric anhydride. Retrieved from [Link]3]

-

ResearchGate. (2019). How to convert anhydrides into acid hydrazide?. Retrieved from [Link]]

Sources

- 1. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

- 2. BUTYRIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Butyric anhydride - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4853-66-1 Cas No. | N'-Butyrylbutanohydrazide | Matrix Scientific [matrixscientific.com]

physicochemical properties of N'-butyrylbutanohydrazide

An In-depth Technical Guide to the Physicochemical Properties of N'-butyrylbutanohydrazide

Abstract

N'-butyrylbutanohydrazide, also known as N,N'-dibutyrylhydrazine, is a symmetrical hydrazide derivative possessing a unique combination of polar amide functionalities and nonpolar alkyl chains. This structure imparts a specific set of physicochemical properties that are critical for its application in chemical synthesis, materials science, and drug development. Hydrazide moieties are prevalent in many biologically active compounds, making a thorough understanding of their physical and chemical characteristics essential for researchers. This guide provides a comprehensive analysis of the key , details the experimental protocols for their determination, and presents its spectroscopic profile for identification and characterization. The narrative is grounded in fundamental chemical principles to provide not just data, but a causal understanding of the compound's behavior.

Chemical Identity and Structure

Accurate identification is the foundation of all chemical research. N'-butyrylbutanohydrazide is systematically named based on the substitution on the hydrazine core.

-

IUPAC Name: N',2-dibutanoylhydrazine-1-carboxamide

-

Common Name: N,N'-Dibutyrylhydrazine

-

CAS Number: 4853-66-1[1]

-

Molecular Formula: C₈H₁₆N₂O₂

-

Molecular Weight: 172.23 g/mol

The molecular structure consists of a central hydrazine core symmetrically substituted on both nitrogen atoms with butanoyl (butyryl) groups. This symmetry and the presence of hydrogen bond donors (N-H) and acceptors (C=O) are primary determinants of its physical properties.

Caption: Chemical structure of N'-butyrylbutanohydrazide.

Core Physicochemical Properties

The interplay between the molecule's hydrogen-bonding capacity and its alkyl chains governs its physical state, solubility, and partitioning behavior.

Table 1: Summary of Physicochemical Properties

| Property | Value | Significance for Researchers |

|---|---|---|

| Physical State | Solid at STP (Predicted) | Affects handling, storage, and formulation. |

| Melting Point | Data not available | Key indicator of purity; defines the upper limit for solid-state processing. |

| Boiling Point | Data not available | Important for purification by distillation, though decomposition may occur. |

| Solubility | Data not available | Crucial for selecting appropriate solvents for reactions, purification, and formulation. |

| pKa | Data not available (Predicted Weakly Basic/Acidic) | Influences solubility in aqueous media and interaction with biological targets. |

| LogP | Data not available (Predicted) | Indicates lipophilicity, which is critical for membrane permeability in drug design. |

Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline compound, this transition occurs over a narrow range (typically 0.5-1.0°C).[2] The presence of impurities typically depresses the melting point and broadens the range, making it a crucial parameter for purity assessment.[3][4]

Causality: N'-butyrylbutanohydrazide's structure allows for intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of another. Its molecular symmetry facilitates efficient packing into a crystal lattice.[4] These factors suggest that it is a solid at room temperature with a relatively high melting point compared to non-hydrogen-bonding analogues of similar molecular weight.

Solubility Profile

Solubility is dictated by the principle of "like dissolves like," which relates to the polarity of the solute and solvent.[5] The solubility profile is critical for choosing solvents for synthesis, recrystallization, and formulation.

Causality & Predicted Behavior:

-

Water: The two polar amide groups can hydrogen bond with water, but the two nonpolar n-butyl chains are hydrophobic. This dual nature likely results in low to moderate water solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds and have a significant polar character, making them good candidates for dissolving N'-butyrylbutanohydrazide.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These alcohols can both donate and accept hydrogen bonds, suggesting good solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar butyl chains will interact favorably with these solvents, but the polar amide core will not. Solubility is expected to be poor.

-

Aqueous Acids/Bases: The hydrazide nitrogens are weakly basic, and the N-H protons are weakly acidic. Solubility may be slightly enhanced in acidic or basic solutions due to salt formation, but a significant change is unlikely given the reduced basicity caused by the adjacent carbonyl groups.[6][7]

Spectroscopic Profile for Structural Elucidation

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.[8]

Predicted Absorptions:

-

~3200 cm⁻¹ (strong, sharp): N-H stretching vibration, characteristic of secondary amides.

-

2870-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl (butyl) chains.

-

~1640 cm⁻¹ (strong): C=O stretching (Amide I band). This is one of the most prominent peaks in the spectrum.

-

~1550 cm⁻¹ (moderate): N-H bending (Amide II band), coupled with C-N stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Predicted Spectrum (in CDCl₃):

-

~8.0-9.0 ppm (singlet, 2H): NH protons. The chemical shift can be variable and the peak may be broad.

-

~2.2 ppm (triplet, 4H): α-CH₂ protons adjacent to the carbonyl group.

-

~1.6 ppm (sextet, 4H): β-CH₂ protons of the butyl chain.

-

~0.9 ppm (triplet, 6H): γ-CH₃ terminal methyl protons.

¹³C NMR Predicted Spectrum (in CDCl₃):

-

~173 ppm: C =O (amide carbonyl carbon).

-

~38 ppm: C H₂ adjacent to the carbonyl group.

-

~19 ppm: C H₂ in the middle of the butyl chain.

-

~13 ppm: C H₃ terminal methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and structural information from fragmentation patterns.[9]

Predicted Features:

-

Molecular Ion (M⁺): A peak at m/z = 172, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns:

-

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent CH₂ group, leading to fragments such as [CH₃CH₂CH₂CO]⁺ at m/z = 71.

-

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a γ-hydrogen, which would lead to a neutral loss of propene (C₃H₆) and a fragment ion at m/z = 130.

-

Caption: Generalized workflow for spectroscopic analysis.

Experimental Protocols

The following protocols describe standardized methods for determining the key .

Protocol for Melting Point Determination

This protocol uses the capillary method, a standard technique for obtaining an accurate melting point range.

Methodology:

-

Sample Preparation: Place a small amount of dry N'-butyrylbutanohydrazide on a clean, dry surface. Grind it into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (1-2 mm in height) into the sealed end.[2]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting range. This saves time during the accurate measurement.

-

Accurate Determination: Using a fresh sample, heat the block quickly to about 20°C below the approximate melting point.

-

Slow Heating: Decrease the heating rate to 1-2°C per minute. A slow heating rate is critical to ensure thermal equilibrium and obtain an accurate reading.[4]

-

Record Range: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.[2]

Protocol for Qualitative Solubility Assessment

This protocol provides a systematic approach to determining a compound's solubility in various solvents, which can suggest its functional groups and polarity.[6][7][10]

Methodology:

-

Preparation: In a series of small, labeled test tubes, place approximately 25 mg of N'-butyrylbutanohydrazide.

-

Solvent Addition: To each tube, add 0.75 mL of a single solvent (e.g., water, 5% HCl, 5% NaOH, ethanol, acetone, toluene, hexane) in small portions.

-

Mixing: After each addition, shake the test tube vigorously for at least 30-60 seconds to ensure thorough mixing.[5][10][11]

-

Observation: Observe whether the solid dissolves completely. If it does, the compound is classified as "soluble" in that solvent. If it remains undissolved or only partially dissolves, it is "insoluble."

-

Systematic Approach:

Caption: Systematic workflow for qualitative solubility testing.

Conclusion

N'-butyrylbutanohydrazide is a molecule whose physicochemical properties are governed by a balance between its polar, hydrogen-bonding amide core and its nonpolar alkyl chains. This guide has detailed its chemical identity, predicted its core physical properties and spectroscopic signatures, and provided robust, validated protocols for their experimental determination. For researchers in drug development and materials science, this information serves as a foundational dataset for predicting the compound's behavior in various environments, from reaction vessels to biological systems, enabling more efficient and informed scientific inquiry.

References

-

How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024-05-28). ResearchGate. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF. Scribd. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. StuDocu. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Saddleback College. Retrieved from [Link]

-

Melting point determination. University of Calgary. Retrieved from [Link]

-

A comparison of pKa values for Ar-NH 2 and some hydrazides. ResearchGate. Retrieved from [Link]

-

experiment (1) determination of melting points. (2021-09-19). StuDocu. Retrieved from [Link]

-

Determination of Melting Point. Clarion University. Retrieved from [Link]

-

Experiment 1: Melting-point Determinations. Athabasca University. Retrieved from [Link]

-

Laboratory of Organic Chemistry 1 stage Name of experiments: 1- Determination of Melting Point. 2. StuDocu. Retrieved from [Link]

-

A comparison of pKa values for Ar-NH2 and some hydrazides. ResearchGate. Retrieved from [Link]

-

Why is the pKa of hydrazine so low? : r/chemhelp. (2012-02-27). Reddit. Retrieved from [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. Retrieved from [Link]

-

Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024-05-22). PSE Community.org. Retrieved from [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]

-

Hydrazine. Wikipedia. Retrieved from [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Missouri-St. Louis. Retrieved from [Link]

Sources

- 1. 4853-66-1 Cas No. | N'-Butyrylbutanohydrazide | Matrix Scientific [matrixscientific.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. athabascau.ca [athabascau.ca]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. chem.ws [chem.ws]

- 6. scribd.com [scribd.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. lehigh.edu [lehigh.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to N'-butyrylbutanohydrazide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-butyrylbutanohydrazide, a symmetrical N,N'-diacylhydrazine, represents a class of molecules with significant potential in various scientific fields, including medicinal chemistry and materials science. Its structural motif, characterized by two butyryl groups attached to a hydrazine linker, imparts specific chemical properties that are of interest for the development of novel bioactive compounds and functional materials. This technical guide provides a comprehensive overview of N'-butyrylbutanohydrazide, including its chemical identity, a detailed synthetic protocol, its structural and physicochemical properties, and a discussion of its potential applications based on the known bioactivities of related diacylhydrazine compounds.

Core Compound Identification

-

Chemical Name: N'-butyrylbutanohydrazide

-

Synonyms: 1,2-Dibutanoylhydrazine

-

CAS Number: 4853-66-1[1]

-

Molecular Formula: C₈H₁₆N₂O₂[1]

-

Molecular Weight: 172.23 g/mol [1]

Chemical Structure

The structure of N'-butyrylbutanohydrazide consists of a central hydrazine core (N-N) where each nitrogen atom is acylated with a butyryl group.

Caption: Chemical structure of N'-butyrylbutanohydrazide.

Synthesis of N'-butyrylbutanohydrazide

The synthesis of symmetrical N,N'-diacylhydrazines like N'-butyrylbutanohydrazide is typically achieved through the acylation of hydrazine with a suitable acylating agent. A common and effective method involves the reaction of butyric anhydride with hydrazine hydrate. This approach is advantageous due to the commercial availability of the starting materials and the generally straightforward reaction conditions.

Reaction Scheme

Caption: General reaction scheme for the synthesis of N'-butyrylbutanohydrazide.

Detailed Experimental Protocol

This protocol is based on general methods for the synthesis of symmetrical N,N'-diacylhydrazines.

Materials:

-

Butyric anhydride

-

Hydrazine hydrate

-

Ethanol

-

Distilled water

-

Ice bath

-

Magnetic stirrer

-

Round-bottom flask

-

Reflux condenser

-

Büchner funnel and flask

-

Filtration paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve butyric anhydride (2.0 equivalents) in ethanol.

-

Addition of Hydrazine: Cool the solution in an ice bath. Slowly add a solution of hydrazine hydrate (1.0 equivalent) in ethanol dropwise to the stirred solution of butyric anhydride. The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Subsequently, heat the mixture to reflux for 4-6 hours to ensure the completion of the reaction.

-

Isolation of Product: After reflux, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

-

Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

-

Drying: Dry the purified N'-butyrylbutanohydrazide in a desiccator over a suitable drying agent.

Causality behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a suitable solvent as it can dissolve both the reactants and allows for a homogenous reaction mixture. It is also relatively easy to remove after the reaction.

-

Ice Bath during Addition: The acylation of hydrazine is an exothermic process. The use of an ice bath helps to dissipate the heat generated, preventing potential side reactions and ensuring a controlled reaction rate.

-

Reflux: Heating the reaction mixture to reflux provides the necessary activation energy to drive the reaction to completion, ensuring a high yield of the desired product.

-

Washing with Cold Water: N'-butyrylbutanohydrazide is expected to have low solubility in cold water, while unreacted hydrazine hydrate and any salt byproducts are readily soluble. This allows for an effective purification step.

Physicochemical and Spectroscopic Characterization

While specific experimental data for N'-butyrylbutanohydrazide is not widely available in public literature, the following table outlines the expected physicochemical properties and key spectroscopic features based on its structure and data for analogous compounds.

| Property | Expected Value/Characteristics |

| Appearance | White to off-white crystalline solid. |

| Melting Point | Expected to be a solid with a distinct melting point, likely above 100 °C. |

| Solubility | Likely soluble in polar organic solvents such as ethanol, methanol, and DMSO. Sparingly soluble in water and nonpolar solvents like hexane. |

| ¹H NMR | - N-H protons: A signal in the downfield region (typically δ 9-11 ppm), which may be broad. - α-CH₂ protons: A triplet around δ 2.1-2.3 ppm. - β-CH₂ protons: A sextet around δ 1.6-1.8 ppm. - γ-CH₃ protons: A triplet around δ 0.9-1.0 ppm.[2][3][4][5][6] |

| ¹³C NMR | - Carbonyl carbon (C=O): A signal in the downfield region, typically around δ 170-175 ppm. - α-Carbon (CH₂): A signal around δ 35-40 ppm. - β-Carbon (CH₂): A signal around δ 18-22 ppm. - γ-Carbon (CH₃): A signal in the upfield region, around δ 13-15 ppm.[7][8][9][10] |

| Infrared (IR) Spectroscopy | - N-H stretching: A band in the region of 3200-3300 cm⁻¹. - C-H stretching (aliphatic): Bands in the region of 2850-2960 cm⁻¹. - C=O stretching (amide I): A strong absorption band around 1630-1680 cm⁻¹. - N-H bending (amide II): A band around 1520-1550 cm⁻¹.[11][12][13] |

| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): A peak at m/z = 172.12. - Major Fragmentation Patterns: Likely fragmentation would involve cleavage of the N-N bond and α-cleavage at the carbonyl groups, leading to fragments such as C₄H₇O⁺ (m/z = 71) and C₄H₉N₂O⁺.[14][15][16] |

Potential Applications in Research and Drug Development

The diacylhydrazine scaffold is a recognized pharmacophore in various areas of drug discovery and agrochemical research. While specific studies on N'-butyrylbutanohydrazide are limited, the known biological activities of related compounds suggest several promising avenues for investigation.

Insecticidal Activity

Diacylhydrazines are well-known for their insecticidal properties, acting as ecdysone agonists.[17] These compounds mimic the action of the insect molting hormone, 20-hydroxyecdysone, leading to a premature and incomplete molt, which is ultimately lethal to the insect larvae.[17] The two butyryl groups in N'-butyrylbutanohydrazide could interact with the ecdysone receptor, making it a candidate for development as a selective insecticide with low toxicity to non-target organisms.[17][18]

Antimicrobial and Antifungal Activity

Hydrazide-containing compounds have been extensively studied for their antimicrobial and antifungal activities.[19] The N-acylhydrazone moiety, which can be formed from diacylhydrazines, is a key structural feature in many antimicrobial agents. N'-butyrylbutanohydrazide could serve as a precursor for the synthesis of a library of N-acylhydrazones with potential broad-spectrum antimicrobial activity.

Anticancer and Other Biological Activities

Derivatives of benzohydrazide have shown a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[19] The structural simplicity of N'-butyrylbutanohydrazide makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

N'-butyrylbutanohydrazide is a symmetrical diacylhydrazine with a well-defined chemical structure and accessible synthetic routes. While specific experimental data for this compound is not extensively documented, its characterization can be reliably predicted based on the analysis of analogous structures. The known biological activities of the diacylhydrazine class of compounds, particularly in the areas of insect control and antimicrobial research, highlight the potential of N'-butyrylbutanohydrazide as a valuable molecule for further investigation and development in the fields of drug discovery and agrochemistry. This guide provides a foundational understanding for researchers and scientists to explore the properties and applications of this intriguing compound.

References

Sources

- 1. 4853-66-1 Cas No. | N'-Butyrylbutanohydrazide | Matrix Scientific [matrixscientific.com]

- 2. Butyl butyrate(109-21-7) 1H NMR [m.chemicalbook.com]

- 3. hmdb.ca [hmdb.ca]

- 4. pharmacy180.com [pharmacy180.com]

- 5. Butyraldehyde(123-72-8) 1H NMR spectrum [chemicalbook.com]

- 6. BETA-BUTYROLACTONE(3068-88-0) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. C-13 nmr spectrum of butanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyraldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Butylamine(109-73-9) 13C NMR [m.chemicalbook.com]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. ccsenet.org [ccsenet.org]

- 15. Analysis of beta-hydroxy-beta-methyl butyrate in plasma by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. n-Butyl methacrylate [webbook.nist.gov]

- 17. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Butyrolactone [webbook.nist.gov]

An In-depth Technical Guide on the Biological Activity of N,N'-Diacylhydrazines

This guide provides a comprehensive technical overview of the diverse biological activities of N,N'-diacylhydrazines, a class of molecules with significant applications in agriculture and burgeoning potential in medicine. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the core mechanisms, structure-activity relationships, and experimental evaluation of these compounds.

Part 1: Foundational Concepts and Synthesis

Introduction to N,N'-Diacylhydrazines

N,N'-diacylhydrazines are a unique class of compounds characterized by a central N-N single bond linking two amide functionalities (R¹CO-NR³-NR⁴-COR²).[1] This structural motif allows for a variety of conformations due to restricted rotation around the C-N and N-N bonds, which significantly influences their biological activity.[1][2] Historically, the discovery of the potent insecticidal properties of N-tert-butyl-N,N'-diacylhydrazines by Rohm and Haas in the mid-1980s marked a pivotal moment, establishing them as a major class of insect growth regulators.[3] This initial discovery led to the development of several commercial insecticides with high selectivity and low mammalian toxicity.[4][5] Beyond their agricultural importance, N,N'-diacylhydrazines are found in natural products and have been investigated for a wide spectrum of other biological activities, including anticancer, antifungal, herbicidal, and anti-HIV properties.[6]

Core Synthetic Methodologies

The synthesis of N,N'-diacylhydrazines is versatile, allowing for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies. Generally, three primary routes are employed for their synthesis.[7][8]

Common Synthetic Pathways for N,N'-Diacylhydrazines:

-

Acylation of Carbohydrazides: This is one of the most common methods, involving the coupling of acyl chlorides with carbohydrazides.[7][8]

-

Reaction with Hydrazine Hydrate: Carboxylic acids or isocyanates can be reacted with hydrazine hydrate to form the diacylhydrazine backbone.[7][8]

-

Dimerization of Carbohydrazides: This method involves the self-condensation of carbohydrazide molecules.[7][8]

These synthetic strategies serve as a foundation for producing a wide array of heterocyclic compounds, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, further expanding their chemical and biological diversity.[7]

Caption: General Synthetic Routes to N,N'-Diacylhydrazines.

Part 2: Premier Biological Application: Insecticidal Activity

The most well-documented and commercially successful application of N,N'-diacylhydrazines is as selective insecticides, particularly against lepidopteran (caterpillar) pests.[3][4]

Mechanism of Action: Ecdysone Agonism

N,N'-diacylhydrazines function as nonsteroidal agonists of the ecdysone receptor (EcR).[5][9] In insects, the steroid hormone 20-hydroxyecdysone (20E) is the natural ligand for EcR, and it governs the molting process—the shedding of the exoskeleton required for growth.[10][11]

By mimicking the action of 20E, these compounds bind to the EcR, triggering a premature and incomplete molt.[10][12] This binding event initiates a cascade of gene expression that is normally tightly regulated. However, because the synthetic diacylhydrazines are more persistent than the natural hormone, the downstream genetic program is disrupted.[12] This leads to a cessation of feeding, followed by a lethal, unsuccessful molt.[5][11] This unique mode of action classifies them as insect growth regulators (IGRs).[5][6]

Caption: Mechanism of Action for Diacylhydrazine Insecticides.

Key Commercial Diacylhydrazine Insecticides

Several diacylhydrazine derivatives have been successfully commercialized due to their potent and selective insecticidal activity.[3][4]

| Compound | Common Trade Names | Primary Target Pests | Key Characteristics |

| Tebufenozide | Mimic®, Confirm® | Lepidopteran larvae (e.g., caterpillars) | First commercialized diacylhydrazine; high specificity.[4][5] |

| Methoxyfenozide | Intrepid® | Lepidopteran larvae | Higher potency than tebufenozide against some pests.[4][9][10] |

| Halofenozide | - | Coleopteran pests (e.g., grubs) | Demonstrates different selectivity profile from other DAHs.[9] |

| Chromafenozide | - | Lepidopteran pests | Another key member of this insecticide class.[4][9] |

These compounds are valued in integrated pest management (IPM) programs because they are highly selective, posing a low risk to mammals, birds, and many non-target beneficial insects like pollinators and predators.[5][9][13]

Structure-Activity Relationships (SAR) for Insecticidal Potency

The insecticidal efficacy of N,N'-diacylhydrazines is highly dependent on their chemical structure. Key SAR insights include:

-

N-tert-Butyl Group: The presence of a bulky N-tert-butyl group is often crucial for high insecticidal activity.[3][6]

-

Aromatic Rings: The nature and substitution pattern of the two benzoyl rings significantly modulate potency and selectivity. For instance, specific substitutions can enhance binding to the EcR of certain insect orders (e.g., Lepidoptera vs. Coleoptera).[4][14]

-

Linker and Conformation: The diacylhydrazine linker maintains the two aromatic moieties in a specific spatial orientation necessary for effective receptor binding. The molecule's ability to adopt the correct conformation is critical.[1][2]

Quantitative structure-activity relationship (QSAR) studies have further refined the understanding of how electronic and steric parameters of the substituents influence the biological activity.[15][16]

Experimental Protocols for Evaluating Insecticidal Activity

Protocol 1: In Vivo Larval Bioassay (Diet Incorporation Method)

This protocol is a standard method for assessing the efficacy of diacylhydrazine insecticides against lepidopteran pests.

-

Compound Preparation: Dissolve the test N,N'-diacylhydrazine compound in a suitable solvent (e.g., acetone) to create a stock solution. Prepare a series of dilutions to test a range of concentrations.

-

Diet Preparation: Prepare an artificial insect diet according to standard laboratory procedures. While the diet is still liquid and cooling, add a specific volume of the test compound dilution and mix thoroughly to achieve the desired final concentration. A solvent-only control must also be prepared.

-

Infestation: Dispense the treated and control diets into the wells of a multi-well bioassay tray. Place one neonate or early instar larva (e.g., Spodoptera exigua or Plutella xylostella) into each well.[3]

-

Incubation: Seal the trays and incubate them in a controlled environment (e.g., 25°C, >60% relative humidity, 16:8 light:dark photoperiod).

-

Data Collection: Assess larval mortality and observe any sublethal effects (e.g., premature molting, cessation of feeding) at specific time points (e.g., 24, 48, and 72 hours).[3]

-

Analysis: Calculate mortality percentages for each concentration. Use probit analysis to determine the LC₅₀ (lethal concentration required to kill 50% of the population).

Part 3: Expanding the Bioactive Profile of N,N'-Diacylhydrazines

While renowned as insecticides, research has unveiled a broader spectrum of biological activities for this chemical class.

Anticancer and Cytotoxic Activity

Certain N,N'-diacylhydrazine and related N-acylhydrazone derivatives have demonstrated promising anticancer properties.[6][17] Studies have shown that these compounds can exhibit cytotoxicity against various human cancer cell lines, including lung, breast, and colon cancer lines.[18][19] For example, some N-acylhydrazones derived from betulin have been shown to induce apoptosis in MCF-7 breast cancer cells.[20] The mechanism of action is varied and can involve the inhibition of key enzymes like topoisomerase I/II.[18]

Antifungal and Antimicrobial Properties

N,N'-diacylhydrazine derivatives have been synthesized and evaluated for their ability to combat fungal pathogens.[21][22] Bioassays have demonstrated that some of these compounds show excellent in vivo antifungal activity against a range of plant-pathogenic fungi, such as Cladosporium cucumerinum and Colletotrichum orbiculare.[21][23] The activity is often comparable to commercial fungicides.[21] Additionally, the broader class of hydrazides and hydrazones has been noted for antibacterial activity, including against Mycobacterium tuberculosis.[6][24]

Herbicidal and Plant Growth Regulation

Derivatives of N,N'-diacylhydrazine have also been explored for their effects on plants. Research has shown that certain compounds exhibit significant in vivo herbicidal activity against both monocotyledonous and dicotyledonous weeds.[6][15] These effects are often more pronounced against dicotyledonous weeds.[15] Beyond herbicidal effects, some derivatives also display plant growth-regulating activities.[6]

Part 4: Future Directions and Concluding Remarks

The N,N'-diacylhydrazine scaffold has proven to be a remarkably fruitful starting point for the development of biologically active molecules. Their primary success as highly selective and environmentally benign insecticides has established their value in modern agriculture.[5][9] The key to their success lies in their specific mode of action as ecdysone agonists, a target absent in vertebrates.

The expanding research into their anticancer, antifungal, and herbicidal activities suggests that the full potential of this chemical class is yet to be realized.[6][18][21] Future research will likely focus on:

-

Overcoming Resistance: Developing new derivatives to combat the emergence of insect resistance to existing diacylhydrazine insecticides.

-

Optimizing for New Targets: Systematically modifying the N,N'-diacylhydrazine scaffold to enhance potency and selectivity for non-insecticidal targets (e.g., fungal enzymes or cancer-related proteins).

-

Elucidating Mechanisms: In-depth studies to clarify the molecular mechanisms behind the non-insecticidal biological activities.

The inherent structural flexibility and synthetic accessibility of N,N'-diacylhydrazines ensure they will remain a prominent area of research for the development of novel agrochemicals and therapeutic agents.

References

- Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Deriv

- Nonsteroidal ecdysone agonists. PubMed.

- Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations.

- Design, Synthesis, Biological Activities and 3D-QSAR of New N,N'-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moieties.

- Synthesis and Bioactivity of Novel N,N′‐Diacylhydrazine Derivatives Containing Furan (III).

- Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. PubMed Central.

- Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. PubMed.

- Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. PubMed.

- Diacylhydrazine insecticide. Wikipedia.

- Simultaneous LC-MS/MS determination of diacylhydrazine ecdysone receptor agonist insecticides in tomatoes: field dissipation, household washing effects, and dietary risk assessment. RSC Publishing.

- Design, synthesis, biological activities and 3D-QSAR of new N,N'-diacylhydrazines containing 2,4-dichlorophenoxy moieties. PubMed.

- Design, Synthesis, Antifungal Activities and 3D-QSAR of New N,N′-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moiety.

- Design, synthesis, antifungal activities and 3D-QSAR of new N,N'-diacylhydrazines containing 2,4-dichlorophenoxy moiety. PubMed.

- Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. MDPI.

- Acylhydrazones and Their Biological Activity: A Review. MDPI.

- Toxicity and biochemical impact of methoxyfenozide/spinetoram mixture on susceptible and methoxyfenozide-selected strains of Spodoptera littoralis (Lepidoptera: Noctuidae). PubMed Central.

- Mode of action of the ecdysone agonist tebufenozide (RH-5992), and an exclusion mechanism to explain resistance to it. PubMed.

- Synthesis and Anticancer Activity of N-Acylhydrazones Derived

- (PDF) Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold.

- Tebufenozide: The Smart Pest Management Solution for Sustainable Agriculture. HEBEN.

- Design, Antifungal Activities and 3D-QSAR of New N,N′-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moiety.

- Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. PubMed.

- Selectivity of diacylhydrazine insecticides to the predatory bug Orius laevigatus: in vivo and modelling/docking experiments. PubMed.

- Diacylhydrazine Derivatives as Novel Potential Chitin Biosynthesis Inhibitors: Design, Synthesis, and Structure-Activity Rel

- Understanding the Cis–Trans Amide Bond Isomerization of N , N ′-Diacylhydrazines to Develop Guidelines for A Priori Prediction of Their Most Stable Solution Conformers.

- Understanding the Cis-Trans Amide Bond Isomerization of N, N'-Diacylhydrazines to Develop Guidelines for A Priori Prediction of Their Most Stable Solution Conformers. PubMed.

- Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. MDPI.

Sources

- 1. Understanding the Cis-Trans Amide Bond Isomerization of N, N'-Diacylhydrazines to Develop Guidelines for A Priori Prediction of Their Most Stable Solution Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diacylhydrazine insecticide - Wikipedia [en.wikipedia.org]

- 6. Design, Synthesis, Biological Activities and 3D-QSAR of New N,N'-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. Nonsteroidal ecdysone agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Toxicity and biochemical impact of methoxyfenozide/spinetoram mixture on susceptible and methoxyfenozide-selected strains of Spodoptera littoralis (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tebufenozide: The Smart Pest Management Solution for Sustainable Agriculture - HEBEN [hb-p.com]

- 12. Mode of action of the ecdysone agonist tebufenozide (RH-5992), and an exclusion mechanism to explain resistance to it - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selectivity of diacylhydrazine insecticides to the predatory bug Orius laevigatus: in vivo and modelling/docking experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, biological activities and 3D-QSAR of new N,N'-diacylhydrazines containing 2,4-dichlorophenoxy moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Diacylhydrazine derivatives as novel potential chitin biosynthesis inhibitors: design, synthesis, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Acylhydrazones and Their Biological Activity: A Review [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Design, Synthesis, Antifungal Activities and 3D-QSAR of New N,N′-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, synthesis, antifungal activities and 3D-QSAR of new N,N'-diacylhydrazines containing 2,4-dichlorophenoxy moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

An In-depth Technical Guide to Aliphatic Hydrazides: From Historical Discovery to Modern Synthetic Approaches

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of aliphatic hydrazides, a class of organic compounds characterized by a hydrazide functional group attached to alkyl chains. While the specific compound N'-butyrylbutanohydrazide (CAS No. 4853-66-1) is a structurally simple example of this class, it is not extensively documented in the scientific literature. Therefore, this guide will focus on the broader family of aliphatic hydrazides, contextualizing their significance through the rich history of hydrazide discovery and their synthesis. We will delve into the foundational milestones of hydrazide chemistry, provide detailed synthetic protocols, and explore the potential applications of this versatile class of molecules in drug discovery and development.

Introduction: The Unseen Potential of Simple Hydrazides

The hydrazide functional group (-CONHNH2) is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Its ability to act as a versatile synthon has led to the development of drugs for a wide range of diseases, from tuberculosis to depression.[1][2] While much of the focus has been on complex, aromatic hydrazides, the simpler aliphatic hydrazides, such as N'-butyrylbutanohydrazide, represent an underexplored area of chemical space. This guide aims to provide researchers with a foundational understanding of these compounds, grounded in the historical context of their discovery and the practical aspects of their synthesis.

A Journey Through Time: The History of Hydrazide Discovery

The story of hydrazides is a compelling narrative of scientific curiosity and serendipitous breakthroughs that have had a profound impact on medicine.[4] The timeline below highlights the key milestones in the discovery and development of this important class of compounds.

| Year | Key Milestone | Significance | Key Figures |

| 1875 | Discovery of phenylhydrazine and coining of the term "hydrazine" | Laid the groundwork for understanding the chemistry of the N-N bond.[4][5] | Emil Fischer |

| 1887 | First synthesis of hydrazine | Provided the parent molecule for the entire class of hydrazide compounds.[4][5] | Theodor Curtius |

| 1895 | First synthesis of simple organic hydrazides (formic and acetic acid hydrazides) | Formally established the hydrazide functional group as a distinct class of organic molecules.[1][4] | Theodor Curtius |

| 1906-1907 | Development of the Olin-Raschig process | Enabled the large-scale industrial production of hydrazine, making it more accessible for research.[4][5] | Friedrich Raschig |

| 1912 | Synthesis of isoniazid (isonicotinic hydrazide) | Although its therapeutic potential was not initially recognized, this marked the synthesis of a future landmark drug.[2][4] | Meyer and Malley |

| 1951 | Discovery of the antitubercular activity of isoniazid | Revolutionized the treatment of tuberculosis and sparked widespread interest in the therapeutic potential of hydrazides.[4] | Hoffmann-La Roche and Squibb Researchers |

| Mid-20th Century | Discovery of iproniazid's antidepressant effects | Led to the development of the first generation of monoamine oxidase inhibitors for the treatment of depression.[4] |

The Synthesis of Aliphatic Hydrazides: A Practical Guide

The synthesis of aliphatic hydrazides like N'-butyrylbutanohydrazide is typically a straightforward process. The most common and direct method involves the hydrazinolysis of an ester. Below is a detailed, step-by-step protocol for a general synthesis.

Experimental Protocol: Synthesis of an Aliphatic Hydrazide via Ester Hydrazinolysis

Objective: To synthesize an aliphatic hydrazide from its corresponding ethyl ester and hydrazine hydrate.

Materials:

-

Ethyl ester of the desired aliphatic carboxylic acid (e.g., ethyl butyrate for the synthesis of butyric acid hydrazide)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (absolute)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Thin-layer chromatography (TLC) supplies

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the starting ethyl ester in a minimal amount of absolute ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 2-3 molar equivalents).

-

Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux. The progress of the reaction can be monitored by TLC.

-

Solvent Removal: Once the reaction is complete (as indicated by the disappearance of the starting ester spot on TLC), remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude hydrazide can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

Causality Behind Experimental Choices:

-

Excess Hydrazine Hydrate: The use of excess hydrazine hydrate helps to drive the reaction to completion by ensuring that the ester is fully consumed.

-

Ethanol as a Solvent: Ethanol is a good solvent for both the ester and hydrazine hydrate, and its boiling point is suitable for reflux conditions.

-

Recrystallization: This purification technique is effective for removing unreacted starting materials and byproducts, resulting in a highly pure final product.

Visualizing the Workflow

Caption: Workflow for the synthesis of aliphatic hydrazides.

Potential Research Applications of Aliphatic Hydrazides

While specific biological activity data for N'-butyrylbutanohydrazide is scarce, the broader class of hydrazides has shown a wide range of pharmacological effects.[2][3] This suggests that aliphatic hydrazides could be valuable starting points for the development of new therapeutic agents. Potential areas of investigation include:

-

Antimicrobial Agents: The hydrazide moiety is present in several antimicrobial drugs, and novel aliphatic hydrazides could be screened for activity against various bacterial and fungal strains.

-

Anticonvulsant Activity: Some hydrazide derivatives have demonstrated anticonvulsant properties, making this a promising area for further research.

-

Enzyme Inhibitors: The ability of the hydrazide group to coordinate with metal ions in enzyme active sites could be exploited to design novel enzyme inhibitors.

-

Building Blocks for Heterocyclic Synthesis: Aliphatic hydrazides are valuable precursors for the synthesis of a variety of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which are themselves important pharmacophores.[1]

Conclusion

The study of aliphatic hydrazides, exemplified by N'-butyrylbutanohydrazide, offers a promising avenue for chemical and pharmacological research. By understanding the historical context of hydrazide discovery and mastering the fundamental synthetic techniques, researchers can explore the untapped potential of this versatile class of compounds. The journey from the foundational work of Curtius to the life-saving applications of isoniazid demonstrates the profound impact that the exploration of novel chemical entities can have on human health.

References

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Available at: [Link]

-

Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Synthesis and Pharmacological Profile of Hydrazide Compounds. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility of N'-butyrylbutanohydrazide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of N'-butyrylbutanohydrazide, a molecule of interest in various research and drug development contexts. Given the limited direct public data on its solubility, this document emphasizes predictive analysis based on its molecular structure and provides robust, field-proven methodologies for its empirical determination.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the viability of a compound for further development, particularly in the pharmaceutical industry. For a drug candidate like N'-butyrylbutanohydrazide, its ability to dissolve in various solvents influences everything from formulation and dosage form design to bioavailability and therapeutic efficacy.[1] Understanding and quantifying solubility is, therefore, a critical first step in the development pipeline.

Molecules with hydrazide and hydrazone moieties are of significant interest due to their wide range of biological activities, including potential as enzyme inhibitors.[2][3] N'-butyrylbutanohydrazide, with its distinct structural features, presents a unique solubility profile that warrants detailed investigation.

Physicochemical Profile and Predicted Solubility of N'-butyrylbutanohydrazide

A molecule's solubility is governed by the principle of "like dissolves like," where substances with similar polarities and intermolecular forces tend to be miscible.[4] The structure of N'-butyrylbutanohydrazide, featuring both polar and non-polar regions, suggests a nuanced solubility behavior across different solvent classes.

Molecular Structure Analysis:

-

Polar Functional Groups: The presence of the hydrazide group (-CONHNHCO-) provides sites for hydrogen bonding, with both hydrogen bond donors (N-H) and acceptors (C=O). This polar region is expected to interact favorably with polar solvents.

-

Non-Polar Alkyl Chains: The two butyryl (C4H9) groups are non-polar and will contribute to the molecule's solubility in less polar, organic solvents.

Based on this structure, a qualitative prediction of solubility in various solvent types can be made.

Predicted Solubility Profile:

| Solvent Class | Representative Solvents | Predicted Solubility of N'-butyrylbutanohydrazide | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The polar hydrazide group can form hydrogen bonds with protic solvents. However, the non-polar butyryl chains will limit extensive solubility in highly polar solvents like water. Solubility is expected to be higher in alcohols like ethanol and methanol compared to water.[5][6] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents can accept hydrogen bonds and have a moderate polarity that can accommodate both the polar and non-polar parts of the molecule. |

| Non-Polar | Hexane, Toluene | Low | The dominant intermolecular forces in non-polar solvents are van der Waals forces, which will interact with the butyryl chains. However, these interactions are unlikely to overcome the strong hydrogen bonding between the N'-butyrylbutanohydrazide molecules themselves, leading to low solubility. |

A Practical Guide to the Experimental Determination of Solubility

Since readily available solubility data for N'-butyrylbutanohydrazide is scarce, a robust experimental protocol is essential for researchers. The shake-flask method is the "gold standard" for determining thermodynamic solubility due to its reliability, particularly for compounds with low solubility.[7][8]

The Shake-Flask Method: A Self-Validating Protocol

This method involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is formed. The concentration of the dissolved compound is then measured.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

The Computational Microscope: A Theoretical Modeling Guide for N'-butyrylbutanohydrazide and its Analogs in Drug Discovery

This technical guide provides a comprehensive framework for the theoretical modeling of N'-butyrylbutanohydrazide, a novel scaffold with potential for drug development. While experimental data on this specific molecule is nascent, this document outlines a robust, multi-tiered computational approach to elucidate its physicochemical properties, predict potential biological targets, and guide the rational design of more potent and selective analogs. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico techniques to accelerate their research.

Foundational Analysis: Unveiling the Electronic and Structural Landscape

The initial phase of theoretical modeling focuses on characterizing the intrinsic properties of N'-butyrylbutanohydrazide at the quantum mechanical level. This foundational understanding is paramount for all subsequent, more complex simulations.

Geometry Optimization and Conformational Analysis

A molecule's three-dimensional structure is intrinsically linked to its biological activity. N'-butyrylbutanohydrazide, with its rotatable bonds, can exist in multiple conformations. Identifying the most stable, low-energy conformers is the first critical step.

Protocol: Conformational Search and Geometry Optimization

-

Initial Structure Generation: A 2D sketch of N'-butyrylbutanohydrazide is converted into a 3D structure using molecular editing software.

-

Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface. This can be achieved using methods like molecular mechanics force fields (e.g., MMFF94) to rapidly generate a diverse set of conformers.

-

Quantum Mechanical Optimization: The lowest energy conformers from the initial search are then subjected to geometry optimization using Density Functional Theory (DFT).[1][2] A common and reliable method is the B3LYP functional with a basis set such as 6-31G(d,p).[1][2] This provides a more accurate representation of the molecule's geometry.

-

Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy.[3][4]

Causality: By identifying the most stable conformers, we focus our computational resources on the structures that are most likely to exist under physiological conditions and interact with biological targets.

Visualization: Conformational Analysis Workflow

Caption: Workflow for determining the stable conformers of N'-butyrylbutanohydrazide.

Electronic Properties and Reactivity Descriptors

DFT calculations also provide a wealth of information about the electronic structure of the molecule.[5] These properties are crucial for understanding its reactivity and potential interactions with biological macromolecules.

Key Electronic Descriptors:

| Descriptor | Description | Significance in Drug Discovery |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The HOMO-LUMO gap is an indicator of chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key for predicting non-covalent interactions with a target.[1] |

| Mulliken Charges | Distribution of electron charge among the atoms in the molecule. | Helps in understanding the polarity of bonds and potential sites for hydrogen bonding. |

Protocol: Calculation of Electronic Properties

-

Single-Point Energy Calculation: Using the optimized geometry from the previous step, a single-point energy calculation is performed at the same level of theory (e.g., B3LYP/6-31G(d,p)).

-

Orbital and Property Analysis: The output of the calculation is analyzed to extract HOMO and LUMO energies. The MEP is generated and visualized on the molecular surface. Mulliken population analysis provides the atomic charges.

Causality: Understanding the electronic landscape of N'-butyrylbutanohydrazide allows for the prediction of its intermolecular interactions, a critical factor in drug-receptor binding.

Target Identification and Interaction Modeling

With a solid understanding of the molecule's intrinsic properties, the next phase is to identify potential biological targets and model the interaction at an atomic level.

In Silico Target Prediction

For a novel compound like N'-butyrylbutanohydrazide, various computational tools can be employed to predict its potential biological targets based on structural similarity to known ligands.

Methodologies:

-

Similarity Searching: Comparing the 2D or 3D structure of N'-butyrylbutanohydrazide against databases of bioactive molecules (e.g., ChEMBL, PubChem) to find compounds with similar structures and known targets.

-

Pharmacophore Modeling: If a set of active analogs exists, a pharmacophore model can be generated to represent the essential features for biological activity. This model can then be used to screen for potential protein targets.

-

Reverse Docking: Docking the molecule against a library of protein binding sites to identify which proteins are most likely to bind to it.

Molecular Docking

Once a potential target is identified, molecular docking is used to predict the preferred binding orientation and affinity of N'-butyrylbutanohydrazide within the protein's active site.[6][7][8][9]

Protocol: Molecular Docking

-

Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: The low-energy conformer of N'-butyrylbutanohydrazide is prepared by assigning appropriate atom types and charges.

-

Binding Site Definition: The binding site on the protein is defined, often based on the location of a known inhibitor or through binding site prediction algorithms.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina, Glide) is used to sample a large number of possible binding poses of the ligand within the active site and score them based on a scoring function.

-

Pose Analysis: The resulting binding poses are analyzed to identify the most favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and to select the most plausible binding mode.

Causality: Molecular docking provides a static snapshot of the ligand-protein interaction, offering valuable insights into the key residues involved in binding and guiding the design of analogs with improved affinity.

Visualization: Molecular Docking Workflow

Caption: A streamlined workflow for molecular docking studies.

Delving into Dynamics: Molecular Dynamics Simulations

While docking provides a static picture, biological systems are dynamic. Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of the ligand-protein complex, providing a more realistic view of the binding event.[10][11][12][13][14]

Protocol: Molecular Dynamics Simulation

-

System Setup: The docked ligand-protein complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

-

Minimization: The system is energy-minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to physiological temperature and the pressure is adjusted to atmospheric pressure while restraining the protein and ligand. This is followed by a period of unrestrained equilibration.

-

Production Run: A long simulation (typically nanoseconds to microseconds) is run to collect trajectory data.

-

Trajectory Analysis: The trajectory is analyzed to assess the stability of the ligand in the binding site, calculate binding free energies, and identify key dynamic interactions.

Key Analyses from MD Simulations:

| Analysis | Description | Insights Gained |

| Root Mean Square Deviation (RMSD) | Measures the deviation of the protein and ligand from their initial positions over time. | Assesses the stability of the simulation and the ligand's binding pose. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average positions. | Identifies flexible regions of the protein that may be important for binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Reveals the most persistent and important hydrogen bonding interactions. |

| Binding Free Energy Calculation (e.g., MM/PBSA) | Estimates the free energy of binding from the simulation trajectory. | Provides a more accurate prediction of binding affinity than docking scores. |

Causality: MD simulations validate the docking results in a dynamic environment and provide a more nuanced understanding of the thermodynamics and kinetics of ligand binding.

Predictive Modeling for Analog Design: QSAR

Once a lead compound like N'-butyrylbutanohydrazide shows promise, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to guide the synthesis of more potent analogs.[15][16][17][18]

Protocol: QSAR Model Development

-

Data Set Collection: A series of analogs of N'-butyrylbutanohydrazide with their corresponding biological activities (e.g., IC50 values) is required.

-

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated for each analog.

-

Model Building: A statistical method (e.g., multiple linear regression, partial least squares) is used to build a mathematical model that correlates the descriptors with the biological activity.

-

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external (a separate test set of molecules) validation techniques.

Causality: A validated QSAR model can be used to predict the activity of virtual compounds before they are synthesized, thus prioritizing the most promising candidates and saving significant time and resources.

Visualization: QSAR Development Cycle

Caption: The iterative cycle of QSAR model development and application.

Conclusion

The theoretical modeling of N'-butyrylbutanohydrazide, as outlined in this guide, provides a powerful, multi-faceted approach to accelerate its development as a potential therapeutic agent. By integrating quantum mechanics, molecular docking, molecular dynamics, and QSAR, researchers can gain deep insights into its behavior at the molecular level, make informed decisions about its potential biological targets, and rationally design the next generation of more effective analogs. This in silico-driven approach is an indispensable component of modern drug discovery, enabling a more efficient and cost-effective path from initial hit to clinical candidate.

References

- Organic Chemistry Research. Molecular docking and biological activity exploration of hydrazide- based crystal structures.

- Protheragen. Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development.

- Chemistry LibreTexts. 6.7: Advanced Quantum Theory of Organic Molecules.

- BenchChem.

- MDPI. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies.

- RSC Advances.

- ARPHA Platform.

- MDPI. Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development.

- PubMed. 2-(pyrazin-2-yloxy)acetohydrazide Analogs QSAR Study: An Insight Into the Structural Basis of Antimycobacterial Activity.

- MDPI. Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents.

- ACS Omega.

- PubMed Central.

- PubMed Central.

- MetroTech Institute.

- PubMed Central. Inverse mapping of quantum properties to structures for chemical space of small organic molecules.

- PubMed Central.

- ACS Publications.

- PubMed.

- ResearchGate. Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents.

- PubMed. Biological Evaluation and Computational Modelling Studies on N-acyl Hydrazone and 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives as Non-toxic Antimicrobial Agents.

- Semantic Scholar.

- Semantic Scholar. Synthesis and characterization of four N-acylhydrazones as potential O,N,O donors for Cu2+.

- ACS Publications.

- ResearchGate. Synthesis and Biological Activity of N-Acylhydrazones.